N-Boc-5-phenylpyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
tert-butyl N-(5-phenylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C16H18N2O2/c1-16(2,3)20-15(19)18-14-9-13(10-17-11-14)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,19) |
InChI Key |
IXKIRDUWBDSVJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for N Boc 5 Phenylpyridin 3 Amine and Analogues
Foundational Synthetic Routes to the Pyridine (B92270) Core
The construction of the pyridine scaffold is the initial critical phase in the synthesis of N-Boc-5-phenylpyridin-3-amine. Chemists have developed a variety of methods, which can be broadly categorized into two main approaches: the de novo construction of the ring system through cyclization reactions and the modification of pre-existing pyridine rings.
Ring Formation and Cyclization Approaches
The de novo synthesis of the pyridine ring offers a powerful means to introduce desired substitution patterns from acyclic precursors. One of the most classic and versatile methods is the Hantzsch pyridine synthesis , which involves a one-pot condensation reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). baranlab.org This method and its modifications allow for the synthesis of symmetrically and asymmetrically substituted dihydropyridines, which can then be oxidized to the corresponding pyridines. baranlab.org
Another significant approach involves the condensation of 1,5-dicarbonyl compounds with ammonia or hydroxylamine (B1172632). baranlab.org The use of hydroxylamine has the advantage of avoiding a separate oxidation step to achieve the aromatic pyridine ring. baranlab.org
More contemporary methods utilize metal-catalyzed cycloaddition reactions. For instance, [2+2+2] cycloadditions of alkynes and nitriles, often catalyzed by transition metals like cobalt or rhodium, provide a convergent and atom-economical route to polysubstituted pyridines. acsgcipr.org Rhodium-catalyzed hydroacylation and subsequent N-annulation from aldehydes, alkynes, and an ammonia source like ammonium (B1175870) acetate (B1210297) also represent an efficient strategy. acsgcipr.org Additionally, hetero-Diels-Alder reactions, where a 1-azadiene reacts with an alkene or alkyne, can be employed to construct the six-membered ring, although these are sometimes limited by electronic and conformational factors. baranlab.orgnih.gov
Post-functionalization of Pre-formed Pyridines
Alternatively, the synthesis can commence with a commercially available, pre-formed pyridine ring, which is then functionalized. The inherent electronic properties of the pyridine ring, being electron-deficient, dictate its reactivity. Electrophilic aromatic substitution is generally difficult and often requires harsh conditions, while nucleophilic aromatic substitution is more facile, particularly at the C-2 and C-4 positions, which are electronically activated by the nitrogen atom. nih.govstackexchange.com
Functionalization at the C-3 and C-5 positions, which are electronically more neutral, presents a greater challenge. nih.govresearchgate.net Therefore, strategies often involve the use of directing groups or the initial installation of functional groups that can be subsequently converted to the desired substituents. For the synthesis of this compound, a common strategy involves starting with a pyridine derivative that already possesses functionalities at the 3 and 5 positions, or can be selectively functionalized at these sites.
Installation of the Phenyl Substituent at the C-5 Position
A key step in the synthesis is the introduction of a phenyl group at the C-5 position of the pyridine ring. This is most commonly achieved through modern cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, including the arylation of heteroaromatics. nih.gov This reaction typically involves the coupling of a halo-substituted pyridine with an arylboronic acid in the presence of a palladium catalyst and a base. thieme-connect.comnih.gov
For the synthesis of the target molecule, a common precursor is a 5-halopyridine, such as 3-amino-5-bromopyridine (B85033). This intermediate can be coupled with phenylboronic acid using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium carbonate or potassium phosphate. nih.govthieme-connect.com The reaction is tolerant of a wide range of functional groups, making it suitable for use on substrates already containing an amino group, which may or may not be protected. nih.govorganic-chemistry.org The choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields. organic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Methyl-5-phenylpyridin-3-amine | 85 |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 3-Phenylpyridine | ~70-80 |
| 2-Chloropyridine (B119429) | Phenylboronic acid | [NiCl(o-tol)(dppf)] | K₃PO₄ | Dioxane | 2-Phenylpyridine | <5 |
This table presents representative Suzuki-Miyaura coupling reactions on pyridine substrates. The data is illustrative of typical reaction conditions and yields. nih.govrsc.org
Other Arylation Methodologies
While Suzuki-Miyaura coupling is prevalent, other arylation methods can also be employed. Rhodium-catalyzed direct C-H arylation offers an alternative that avoids the pre-functionalization of the pyridine ring with a halogen. nih.gov However, these reactions often exhibit selectivity for the C-2 position due to the directing effect of the pyridine nitrogen. nih.gov Achieving selectivity at the C-5 position can be challenging and may require specific directing groups. Metal-free arylation reactions have also been developed, offering a more sustainable approach, but their application to specific isomers like the 5-phenylpyridine needs to be considered on a case-by-case basis. capes.gov.br
Regioselective Introduction of the Amine Functionality at C-3
The regioselective introduction of an amino group at the C-3 position is a critical and often challenging step. The inherent reactivity of the pyridine ring does not favor direct amination at this position. stackexchange.com Therefore, indirect methods are typically employed.
A common and effective strategy is the reduction of a 3-nitropyridine (B142982) precursor. The nitro group can be introduced onto the pyridine ring via nitration, although this can sometimes lead to mixtures of isomers. A more controlled approach is to start with a precursor that allows for the selective introduction of the nitro group at the C-3 position. For instance, starting with 5-bromo-3-nitropyridine, the nitro group can be reduced to an amine using various reducing agents such as iron in acetic acid, tin(II) chloride, or catalytic hydrogenation with palladium on carbon (Pd/C). chemicalbook.comorgsyn.org The resulting 3-amino-5-bromopyridine is a key intermediate that can then undergo Suzuki-Miyaura coupling as described in section 2.2.1. chemicalbook.com
Another established method for the synthesis of 3-aminopyridine (B143674) is the Hofmann rearrangement of nicotinamide (B372718) (pyridine-3-carboxamide) using an alkaline solution of bromine or chlorine. orgsyn.org This provides a direct route to 3-aminopyridine, which would then need to be selectively functionalized at the C-5 position.
A Curtius rearrangement of a pyridine-3-carboxylic acid derivative can also be utilized. For example, 5-bromo-6-methylnicotinic acid can be converted to the corresponding acyl azide (B81097) with diphenylphosphoryl azide (DPPA), which then rearranges upon heating to an isocyanate. Subsequent hydrolysis yields the 3-amino group. chemicalbook.com
More recent developments in C-H functionalization have explored direct C-3 amination. These methods often involve the generation of a reactive intermediate, such as a Zincke imine, which then reacts with an aminating agent. researchgate.net While promising, the application of these methods to substrates already bearing a C-5 phenyl group would need to be specifically investigated.
Once 3-amino-5-phenylpyridine is synthesized, the final step involves the protection of the amine functionality with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or in a suitable solvent system.
N-Boc Protection Strategies for the Pyridin-3-amine Moiety
The introduction of a Boc group onto the nitrogen atom of the pyridin-3-amine core is a critical step in the synthesis of this compound. Several methods have been developed to achieve this transformation efficiently and selectively. nih.govorganic-chemistry.orgnih.gov
Direct N-tert-Butoxycarbonylation Protocols
The most common method for the N-Boc protection of aminopyridines is the direct reaction with di-tert-butyl dicarbonate (Boc₂O). nih.govnih.gov This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the amino group, thereby increasing its nucleophilicity.
Commonly used bases include sodium hydroxide, 4-dimethylaminopyridine (B28879) (DMAP), and sodium bicarbonate. fishersci.co.uk The choice of solvent is also flexible, with water, tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and dioxane being frequently employed. fishersci.co.ukgoogle.com For instance, the Boc protection of 4-aminopyridine (B3432731) has been successfully achieved by reacting it with Boc₂O in acetonitrile at room temperature. nih.gov
In some cases, the reaction can be performed under catalyst-free conditions. For example, the N-tert-butoxycarbonylation of various amines has been reported to proceed smoothly in a water-acetone mixture at room temperature without the need for a catalyst. nih.gov This approach offers a more environmentally friendly alternative to traditional methods. nih.gov
| Reagent | Base | Solvent | Conditions | Outcome |
| (Boc)₂O | Triethylamine | Dichloromethane (B109758) | Room Temperature | N-Boc protected amine |
| (Boc)₂O | None | Water/Acetone | Room Temperature | N-Boc protected amine |
| (Boc)₂O | DMAP | Acetonitrile | Room Temperature | N-Boc protected amine |
Table 1: Representative Conditions for Direct N-tert-Butoxycarbonylation.
Chemoselective Protection in Polyfunctionalized Precursors
In molecules containing multiple reactive sites, achieving chemoselective N-Boc protection of the desired amino group is crucial. For polyfunctionalized precursors, the reaction conditions can be tuned to favor the protection of the more nucleophilic amino group.
Several strategies have been developed to achieve chemoselective mono-N-Boc protection of diamines. researchgate.net For example, using specific catalysts or solvent systems can help differentiate between primary and secondary amino groups or between aromatic and aliphatic amines. organic-chemistry.orgresearchgate.net The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst has been shown to provide excellent chemoselectivity for the mono-N-Boc protection of various amines. organic-chemistry.org
Catalytic Considerations in N-Boc Formation
Various catalysts have been explored to improve the efficiency and selectivity of N-Boc protection. Lewis acids, such as yttria-zirconia, have been demonstrated to be effective catalysts for the tert-butoxycarbonylation of a wide range of amines, including aromatic and heterocyclic amines. semanticscholar.org The use of a heterogeneous catalyst simplifies the purification process as the catalyst can be easily removed by filtration. semanticscholar.org
Furthermore, organocatalysts like guanidine (B92328) hydrochloride have been employed for the chemoselective N-Boc protection of amines. researchgate.net A patent also describes a method for the BOC protection of aminopyridine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of an alkali, which is claimed to provide high yield and selectivity. google.comgoogle.com
Deprotection Methodologies to Access 5-phenylpyridin-3-amine (B1332959)
The removal of the Boc protecting group is the final step to unveil the free 5-phenylpyridin-3-amine. This is typically accomplished under acidic conditions, although alternative methods have been developed for substrates that are sensitive to strong acids. nih.govorganic-chemistry.orgcsic.es
Acid-Mediated Carbamate (B1207046) Hydrolysis
The most prevalent method for Boc deprotection is treatment with a strong acid. fishersci.co.uknih.gov Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate are commonly used reagents for this transformation. nih.govfishersci.co.uk The reaction proceeds through the hydrolysis of the carbamate bond and is generally fast and efficient at room temperature. fishersci.co.uk
For instance, the deprotection of N-Boc-4-aminopyridine derivatives has been effectively carried out using trifluoroacetic acid. nih.gov Similarly, various N-Boc protected amines have been successfully deprotected using strong acids like HCl, H₂SO₄, and phosphoric acid. nih.gov
| Acid | Solvent | Conditions |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |
| Hydrogen Chloride (HCl) | Dioxane | Room Temperature |
| p-Toluenesulfonic acid (p-TsOH) | Toluene | Reflux |
Table 2: Common Reagents for Acid-Mediated Boc Deprotection.
Alternative and Selective Deprotection Conditions
While acid-mediated hydrolysis is widely used, it may not be suitable for molecules containing other acid-labile functional groups. To address this, alternative and more selective deprotection methods have been developed.
Thermolytic cleavage offers a neutral deprotection method, although it often requires high temperatures. nih.gov However, continuous flow thermal deprotection in the absence of an acid catalyst has been shown to be effective, with the ability to selectively deprotect aryl N-Boc groups in the presence of alkyl N-Boc groups by controlling the temperature. nih.gov
Catalytic methods using iron(III) salts have also been reported for the selective deprotection of N-Boc groups, even in the presence of other protecting groups like Cbz. csic.esrsc.org This method is considered more sustainable and environmentally friendly. csic.es Additionally, methods utilizing iodine or silica (B1680970) gel under specific conditions have been developed for the mild and selective removal of the Boc group. researchgate.netresearchgate.net
Reactivity and Transformational Chemistry of N Boc 5 Phenylpyridin 3 Amine
Reactions at the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center. libretexts.org This inherent reactivity allows for a variety of transformations. While specific examples for N-Boc-5-phenylpyridin-3-amine are not extensively documented in the provided search results, the general reactivity of pyridines suggests that the nitrogen atom can participate in several key reactions.
One such reaction is quaternization , where the nitrogen atom attacks an alkyl halide, leading to the formation of a pyridinium (B92312) salt. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. Another important reaction is the formation of N-oxides . Oxidation of the pyridine nitrogen, typically with a peroxy acid, yields the corresponding N-oxide. This functional group can then be used to direct further substitutions on the pyridine ring or can be removed to regenerate the pyridine.
Transformations Involving the Protected Amine Functionality
The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality plays a crucial role in modulating the reactivity of this compound. researchgate.net This group is generally stable to many reaction conditions, allowing for selective transformations at other parts of the molecule. organic-chemistry.org
Reactivity of the Carbamate (B1207046) Moiety
The Boc-carbamate itself can undergo specific reactions. While stable to most nucleophiles and bases, it can be cleaved under acidic conditions. organic-chemistry.org Furthermore, the carbamate can be converted into other functional groups. For instance, a magnesium-catalyzed reduction can transform the N-Boc group into an N-methyl amine. organic-chemistry.org This provides a synthetic route to introduce a methyl group at the nitrogen position.
Subsequent Reactions Post-Deprotection (e.g., N-alkylation, acylation)
Removal of the Boc group unveils the free amine, which is a potent nucleophile. This deprotected amine can readily undergo a variety of reactions, including N-alkylation and N-acylation . msu.edu
N-alkylation: The free amine can be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base. msu.edunih.gov This allows for the introduction of a wide range of alkyl substituents onto the nitrogen atom.
N-acylation: The amine can react with acylating agents like acid chlorides or anhydrides to form amides. This is a fundamental transformation in organic synthesis, enabling the construction of peptide bonds and other amide-containing structures.
A one-pot synthesis of amides from N-Boc-protected amines has been developed, proceeding through an in-situ generated isocyanate intermediate that reacts with a Grignard reagent. nih.gov This method offers an efficient way to form amides directly from the protected amine.
Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring
The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. libretexts.org Electrophilic attack, if it occurs, is predicted to happen at the 3-position. libretexts.org
Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution (SNAr) , particularly when activated by an electron-withdrawing group or through the formation of an N-oxide. researchgate.netgalchimia.com The position of substitution will depend on the specific reaction conditions and the nature of the nucleophile.
Functionalization of the Phenyl Substituent
The phenyl ring attached to the pyridine core provides another site for chemical modification. Standard electrophilic aromatic substitution reactions can be employed to introduce various functional groups onto the phenyl ring. The directing effects of the pyridine substituent will influence the position of substitution on the phenyl ring.
Metal-Catalyzed Reactivity Modulations
Transition metal catalysis offers powerful tools for the functionalization of this compound. These methods can enable reactions that are otherwise difficult to achieve.
C-H Activation: Metal-catalyzed C-H activation can be used to directly functionalize the C-H bonds of the pyridine or phenyl rings. For example, rhodium(III)-catalyzed C-H cyanation has been demonstrated on related aryl isoquinoline (B145761) systems, suggesting the potential for similar transformations on this compound. acs.org
Cross-Coupling Reactions: The pyridine and phenyl rings can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, providing access to a wide array of substituted derivatives. For instance, the Buchwald-Hartwig amination protocol has been successfully applied to synthesize N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines. nih.gov
Interactive Data Table: Reactivity of this compound
| Reaction Type | Reagents and Conditions | Product Type |
| N-Oxide Formation | Peroxy acid | Pyridine N-oxide |
| N-Alkylation (post-deprotection) | Alkyl halide, base msu.edunih.gov | Secondary or tertiary amine |
| N-Acylation (post-deprotection) | Acid chloride/anhydride | Amide |
| Amide Formation (direct) | 2-Chloropyridine (B119429), Tf2O, Grignard reagent nih.gov | Amide |
| N-Methylation of Boc-group | MgBu2, HBpin/DBpin organic-chemistry.org | N-methyl amine |
| Buchwald-Hartwig Amination | Palladium catalyst, ligand, base nih.gov | N-Aryl amine |
| C-H Cyanation | Rh(III) catalyst, cyano source acs.org | Nitrile derivative |
Derivatization for Analytical and Synthetic Applications
The derivatization of this compound is a critical aspect of its chemistry, enabling its application in both analytical methodologies and as a versatile building block in synthetic organic chemistry. The presence of the Boc-protected amine and the phenyl-substituted pyridine core offers multiple sites for chemical modification, allowing for the generation of a diverse range of derivatives with tailored properties. These modifications are instrumental for enhancing detectability in analytical assays and for constructing more complex molecular architectures in drug discovery and materials science.
For analytical purposes, derivatization is often employed to introduce a chromophoric or fluorophoric tag, or to improve the compound's chromatographic behavior and ionization efficiency in mass spectrometry. Common derivatization strategies for amines, which are applicable to the deprotected form of this compound, include reaction with reagents like dansyl chloride or p-toluenesulfonyl chloride. Furthermore, the Boc protecting group itself can be utilized in analytical methods. For instance, pre-column derivatization with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) can be used to introduce the Boc group onto an amino function, thereby enabling UV detection in HPLC analysis.
In the realm of synthetic applications, this compound serves as a valuable intermediate. The Boc-protected amino group provides stability during various chemical transformations and can be readily deprotected under acidic conditions to liberate the free amine for subsequent reactions. This free amine can undergo a wide array of derivatizations, including acylation, alkylation, sulfonation, and participation in various coupling reactions to form new carbon-nitrogen bonds. These transformations are fundamental in medicinal chemistry for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.
The pyridine ring itself also presents opportunities for derivatization, although these reactions are less common and often require specific catalytic systems. The inherent reactivity of the pyridine nucleus can be modulated by the existing substituents, influencing the regioselectivity of further functionalization.
The following tables summarize representative derivatization reactions that are conceptually applicable to this compound or its deprotected form, based on established chemical principles and reactions of similar compounds.
Table 1: Derivatization of the Amino Group (after Boc-deprotection)
This table illustrates common reactions targeting the amino group of 5-phenylpyridin-3-amine (B1332959), which is obtained after the removal of the Boc protecting group from the parent compound.
| Derivatization Reaction | Reagent/Catalyst | Product Structure (Illustrative) | Application |
| Acylation | Acetyl chloride, Triethylamine (B128534) | N-(5-phenylpyridin-3-yl)acetamide | Synthetic Intermediate, Bioactive Compound Synthesis |
| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | N-(5-phenylpyridin-3-yl)-4-methylbenzenesulfonamide | Analytical Derivatization (HPLC-UV), Synthetic Intermediate |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl-5-phenylpyridin-3-amine | Medicinal Chemistry (SAR studies) |
| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, Ligand, Base | N-Aryl-5-phenylpyridin-3-amine | Synthesis of Complex Heterocycles |
Table 2: Derivatization Utilizing the Boc-Protected Amine
This table outlines synthetic transformations where the N-Boc-protected amine itself is a key functional group for generating further derivatives.
| Derivatization Reaction | Reagent/Catalyst | Product Structure (Illustrative) | Application |
| Directed ortho-Metalation (DoM) | n-BuLi or s-BuLi, then Electrophile (E+) | tert-butyl (2-E-5-phenylpyridin-3-yl)carbamate or tert-butyl (4-E-5-phenylpyridin-3-yl)carbamate | Functionalization of the Pyridine Ring |
| Conversion to Amides | 2-Chloropyridine, Trifluoromethanesulfonyl anhydride, Grignard Reagent | N-Acyl-N-Boc-5-phenylpyridin-3-amine | One-pot Amide Synthesis |
It is important to note that while these reactions are based on well-established synthetic methodologies for N-Boc protected amines and pyridines, specific reaction conditions for this compound would require empirical optimization. The electronic effects of the phenyl substituent at the 5-position of the pyridine ring can influence the reactivity of both the amino group and the pyridine core, potentially requiring tailored catalytic systems or reaction parameters to achieve high yields and selectivity. The development of such specific protocols is an active area of research, driven by the potential of the resulting derivatives in various fields of chemical science.
Applications As a Synthetic Building Block and Chemical Intermediate
Precursor in the Construction of Complex Heterocyclic Scaffolds
The 3-amino-5-phenylpyridine framework is a valuable core structure found in many biologically active compounds. N-Boc-5-phenylpyridin-3-amine serves as an excellent starting point for synthesizing more elaborate heterocyclic systems through cyclization and annulation reactions.
After the removal of the Boc protecting group to liberate the primary amine, the resulting 3-amino-5-phenylpyridine can undergo various transformations. For instance, it can be used in transition-metal-catalyzed cross-coupling reactions to build larger, fused ring systems. The Buchwald-Hartwig amination is a powerful method for N-arylation, allowing the coupling of the aminopyridine with aryl halides to generate complex N-arylpyrimidin-2-amine derivatives and related scaffolds. nih.gov Such reactions have been successfully used to prepare new pyrimidine (B1678525) scaffolds which are known to be ligands for metal complexation. nih.gov
Furthermore, the amine can act as a nucleophile in condensation reactions with diketones, ketoesters, or other bifunctional electrophiles to construct fused heterocycles like pyrido[3,2-b]diazepines or pyrido[2,3-b]pyrazines. The general utility of aminopyridines in creating such fused systems is well-documented, and this compound provides a stable, storable precursor for these synthetic routes. It has been noted that N-Boc-m-phenylenediamine, a close structural analog, is employed in the preparation of complex pyrrole (B145914) and pyrimidine derivatives, suggesting similar reactivity for this compound. sigmaaldrich.com Modern techniques, such as iron-catalyzed C-H bond amination, also provide pathways to convert precursors into complex saturated N-heterocycles, highlighting the potential for advanced applications. nih.gov
Utility in Multi-Component Reaction Sequences
Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single operation, are highly valued for their efficiency and atom economy. nih.gov Amines are frequent participants in a variety of classic MCRs, including the Mannich, Ugi, and Passerini reactions. organic-chemistry.org
This compound is a suitable candidate for such transformations. After deprotection, the primary amine can react with an aldehyde and a carbonyl compound in a Mannich reaction to form β-amino carbonyl compounds. thieme-connect.de Alternatively, it can be used in isocyanide-based MCRs. In the Ugi four-component reaction, the amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide, rapidly generating molecular complexity from simple starting materials. The resulting products, bearing the 5-phenylpyridin-3-yl moiety, would be of significant interest for medicinal chemistry screening libraries. While specific literature examples employing this compound in MCRs are not prominent, the general principles are broadly applicable to primary amines and highlight a key potential use for this building block. nih.govorganic-chemistry.org
Intermediate for Amine Derivatives (e.g., amides, ureas, carbamates)
The Boc-protected amine is a gateway to a variety of essential functional groups. The transformation of this moiety into amides, ureas, and carbamates is straightforward and well-established, making this compound a reliable intermediate for these derivatives.
Amides: Direct amidation can be achieved by coupling the deprotected 3-amino-5-phenylpyridine with carboxylic acids using activating agents like B(OCH2CF3)3 or standard peptide coupling reagents. nih.gov This method is effective for a wide range of acids and amines and often proceeds with minimal racemization for chiral substrates. nih.govnih.gov
Ureas: Several efficient, one-pot methods exist for converting Boc-protected amines directly into unsymmetrical ureas. nih.govorganic-chemistry.org A common strategy involves the in-situ generation of an isocyanate from the Boc-amine using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. organic-chemistry.orgorganic-chemistry.org This reactive intermediate is then trapped by a primary or secondary amine to furnish the desired urea (B33335) derivative in high yield. This approach avoids the isolation of the often-sensitive isocyanate. organic-chemistry.org
Carbamates: The synthesis of carbamates from Boc-protected amines is also a well-developed methodology. researchgate.netnih.gov A novel and sustainable approach utilizes tert-butoxide lithium as a base to directly convert Boc-amines into carbamates upon reaction with alcohols. researchgate.netnih.gov This method avoids the need for hazardous reagents and metal catalysts. researchgate.netnih.gov The reaction proceeds through an isocyanate intermediate, which is subsequently attacked by the alcohol. researchgate.net
Table 1: Synthesis of Amine Derivatives from N-Boc-Protected Amines This table presents generalized reaction schemes applicable to this compound based on established literature methods.
| Derivative | General Reaction Scheme | Reagents & Conditions | Reference |
|---|
| Amide | R-COOH + H₂N-Ar → R-CONH-Ar | 1. Boc Deprotection (e.g., TFA) 2. Coupling Agent (e.g., B(OCH2CF3)₃, DCC) | nih.gov | | Urea | Boc-NH-Ar + R'R''NH → R'R''N-CO-NH-Ar | 2-chloropyridine, Tf₂O, then R'R''NH | organic-chemistry.org | | Carbamate (B1207046) | Boc-NH-Ar + R'-OH → R'-O-CO-NH-Ar | t-BuOLi, Toluene, 110 °C | researchgate.netnih.gov |
Ar represents the 5-phenylpyridin-3-yl group.
Contributions to Ligand Synthesis and Catalyst Design
The structural features of this compound make it an attractive precursor for the synthesis of ligands used in transition-metal catalysis. The presence of two nitrogen atoms—the pyridine (B92270) ring nitrogen and the protected amine—offers the potential to create bidentate N,N' chelating ligands.
Upon deprotection, the primary amine can be readily functionalized. For example, reaction with a phosphine-containing electrophile would yield P,N ligands, which are highly valuable in asymmetric catalysis. nih.gov Palladium-catalyzed C-N cross-coupling reactions are a cornerstone of modern ligand synthesis, allowing for the introduction of diverse aryl or alkyl groups onto the amine nitrogen. acs.org This strategy could be applied to the deprotected amine of the title compound to generate a library of N,N'-ligands with varied steric and electronic properties. The synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines, which serve as ligands, demonstrates the utility of the aminopyridine scaffold in this context. nih.gov The development of chiral ligands based on related backbones further underscores the potential for creating asymmetric catalysts from this versatile building block. nih.gov
Integration into Divergent Synthetic Pathways
Divergent synthesis aims to generate a wide range of structurally distinct molecules from a single, common intermediate. This compound is an ideal starting material for such strategies due to its multiple, orthogonally reactive sites.
The synthetic pathways can diverge from the key intermediate, 3-amino-5-phenylpyridine (obtained after Boc deprotection), or from the protected form itself.
Functionalization at the Amine: The liberated amine can be acylated (to give amides), reacted with isocyanates (to give ureas), alkylated, or arylated, leading to a large family of derivatives.
Functionalization at the Pyridine Ring: The pyridine nitrogen can be alkylated or oxidized. Other positions on the pyridine ring can be targeted for functionalization, such as through lithiation followed by reaction with an electrophile.
Functionalization at the Phenyl Ring: The phenyl group is amenable to electrophilic aromatic substitution reactions (e.g., nitration, halogenation), allowing for the introduction of further functional groups. These new groups can then be used as handles for subsequent transformations, such as Suzuki or Sonogashira cross-coupling reactions if a halogen is introduced.
This multi-directional reactivity allows a chemist to start with one compound and, by applying a variety of reaction conditions, rapidly access a library of diverse molecules for applications in materials science or as screening collections for drug discovery.
Advanced Spectroscopic and Structural Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound in solution. Both ¹H and ¹³C NMR are crucial for the structural elucidation of N-Boc-5-phenylpyridin-3-amine, offering insights into the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the Boc protecting group, the pyridyl ring, and the phenyl ring. The tert-butyl group of the Boc moiety will present as a characteristic sharp singlet in the upfield region, typically around 1.5 ppm, integrating to nine protons. The N-H proton of the carbamate (B1207046) will likely appear as a broad singlet, with its chemical shift being solvent-dependent. The aromatic region will be more complex, showing signals for the protons on both the pyridine (B92270) and phenyl rings. The protons on the pyridine ring are expected to appear as distinct multiplets, with their chemical shifts influenced by the positions of the nitrogen atom and the substituents. The phenyl group protons will also produce a set of multiplets in the aromatic region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the Boc group is expected to resonate at approximately 152-156 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will appear at around 80 ppm and 28 ppm, respectively. The carbon atoms of the pyridine and phenyl rings will show a series of signals in the aromatic region, typically between 110 and 150 ppm. The specific chemical shifts are influenced by the electronic effects of the nitrogen atom and the substituents.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Boc (t-Bu) | ~1.5 | s | 9H |
| NH | Variable (solvent dependent) | br s | 1H |
| Pyridyl-H | ~7.5 - 8.5 | m | 3H |
| Phenyl-H | ~7.2 - 7.6 | m | 5H |
| Note: This is a predicted spectrum based on analogous compounds. |
| Carbon | Expected Chemical Shift (ppm) |
| Boc (C=O) | ~153 |
| Pyridyl-C (substituted) | ~135-148 |
| Phenyl-C (substituted) | ~138 |
| Pyridyl-CH | ~120-145 |
| Phenyl-CH | ~127-129 |
| Boc (quaternary C) | ~80 |
| Boc (CH₃) | ~28 |
| Note: This is a predicted spectrum based on analogous compounds. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
HRMS is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides the high-accuracy mass measurement needed to confirm its molecular formula, C₁₆H₁₉N₂O₂.
Molecular Formula Confirmation: The calculated exact mass of the protonated molecule [M+H]⁺ of this compound is 271.1441. High-resolution mass spectrometers can measure this value with an accuracy of a few parts per million (ppm), allowing for the unambiguous confirmation of the elemental composition.
Fragmentation Analysis: In addition to the molecular ion, the mass spectrum will show characteristic fragment ions that provide further structural information. A common fragmentation pathway for N-Boc protected amines is the loss of the tert-butyl group as isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). The fragmentation of the pyridyl and phenyl rings can also be observed. Analysis of these fragmentation patterns can help to piece together the structure of the molecule. For instance, the fragmentation of other Boc-protected compounds often shows a prominent peak corresponding to the protonated amine after the loss of the Boc group.
| Ion | Calculated m/z | Description |
| [M+H]⁺ | 271.1441 | Protonated molecule |
| [M-C₄H₈+H]⁺ | 215.0815 | Loss of isobutylene |
| [M-Boc+H]⁺ | 171.0917 | Loss of the Boc group |
| Note: Fragmentation is predicted based on the general behavior of N-Boc protected amines. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and aromatic C-H and C=C bonds.
The N-H stretch of the carbamate group is anticipated to appear as a sharp to moderately broad band in the region of 3350-3250 cm⁻¹. The carbonyl (C=O) stretching vibration of the Boc group is a strong and sharp absorption, typically found around 1710-1680 cm⁻¹. The C-N stretching vibrations of the carbamate and the pyridine ring will be present in the 1350-1200 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will appear in the 1600-1450 cm⁻¹ range. The out-of-plane bending vibrations for the substituted pyridine and benzene (B151609) rings in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution patterns.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3350-3250 | Medium |
| Aromatic C-H Stretch | 3100-3000 | Weak to Medium |
| Aliphatic C-H Stretch (Boc) | 2980-2960 | Medium to Strong |
| C=O Stretch (Carbamate) | 1710-1680 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |
| C-N Stretch | 1350-1200 | Medium |
| Note: These are typical ranges for the respective functional groups. |
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.
For this compound, a successful single-crystal X-ray analysis would confirm the connectivity of the atoms and provide detailed geometric parameters. It would reveal the relative orientation of the phenyl and pyridyl rings, which may not be coplanar due to steric hindrance. The conformation of the N-Boc group, including the planarity of the carbamate functionality, would also be determined. Furthermore, the analysis of the crystal packing would show any intermolecular interactions, such as hydrogen bonding involving the N-H group or π-π stacking between the aromatic rings, which govern the solid-state architecture.
As of the latest literature search, a single-crystal X-ray structure for this compound has not been reported. However, analysis of similar structures indicates that the carbamate group is generally planar, and the aromatic rings are often twisted relative to each other.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes. |
| Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The distances between bonded atoms (e.g., C-N, C=O, C-C). |
| Bond Angles | The angles between three connected atoms (e.g., C-N-H, O=C-O). |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |
| Note: This table represents the type of data that would be obtained from a single-crystal X-ray diffraction study. |
Theoretical and Computational Chemistry Studies
Quantum Mechanical Investigations (e.g., Density Functional Theory (DFT) calculations)
Density Functional Theory (DFT) is a predominant quantum mechanical method used to study the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost, making it suitable for molecules of the size and complexity of N-Boc-5-phenylpyridin-3-amine. DFT calculations could elucidate various electronic properties.
Electronic Structure and Molecular Orbital Analysis
A fundamental aspect of understanding a molecule's behavior is the analysis of its electronic structure. This involves examining the distribution of electrons and the nature of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter. A small HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack.
A hypothetical data table for molecular orbital analysis might look like this:
| Parameter | Calculated Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Reactivity Indices and Fukui Functions
Global and local reactivity descriptors derived from DFT can quantify and predict the reactivity of different sites within the molecule.
Global Descriptors: Parameters like chemical hardness (η), electronic chemical potential (μ), and global electrophilicity index (ω) provide a general measure of the molecule's stability and reactivity.
Local Descriptors (Fukui Functions): The Fukui function is a local reactivity descriptor that identifies which atoms in a molecule are most likely to undergo nucleophilic, electrophilic, or radical attack. It helps in understanding the selectivity of chemical reactions at an atomic level.
A table for predicted reactivity indices could be structured as follows:
| Descriptor | Formula | Predicted Value |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Data not available |
| Electronegativity (χ) | -(E_LUMO + E_HOMO) / 2 | Data not available |
| Electrophilicity Index (ω) | μ² / 2η | Data not available |
Mechanistic Elucidation of Reactions involving this compound
Computational chemistry is invaluable for studying reaction mechanisms. For this compound, this could involve:
Deprotection: Modeling the cleavage of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield 5-phenylpyridin-3-amine (B1332959). This would involve locating transition states and calculating activation energies. The Boc group is known to be labile in acidic conditions.
Amidation/Coupling Reactions: Investigating the mechanism of reactions where the amine group participates in forming new bonds, such as amide bond formation. A plausible mechanism often involves the in-situ generation of an isocyanate intermediate.
Conformational Analysis and Stereochemical Considerations
This compound has rotational freedom around the C-C bond connecting the phenyl and pyridine (B92270) rings, and around the C-N bond of the carbamate (B1207046) group. Conformational analysis would involve:
Potential Energy Surface Scan: Systematically rotating these bonds to identify low-energy conformers (stable structures) and the energy barriers between them.
Geometric Parameters: Calculating bond lengths, bond angles, and dihedral angles for the most stable conformer to provide a detailed 3D structure.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict spectroscopic data, which is essential for compound characterization and for comparing with experimental results.
NMR Spectroscopy: Calculating the chemical shifts (δ) for ¹H and ¹³C nuclei. This is a powerful tool for structure verification.
IR Spectroscopy: Simulating the infrared spectrum by calculating the vibrational frequencies and their corresponding intensities. This helps in identifying characteristic functional groups, such as the C=O stretch of the Boc group and N-H vibrations.
A hypothetical table for predicted spectroscopic data:
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (e.g., N-H) | Data not available |
| ¹³C (e.g., C=O) | Data not available |
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Data not available |
| C=O Stretch | Data not available |
While these computational methods offer a powerful framework for analysis, the specific application to this compound remains a subject for future research.
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Green Synthetic Methodologies
The chemical industry's increasing emphasis on sustainability is driving research towards more environmentally friendly synthetic processes. For N-Boc-5-phenylpyridin-3-amine, this involves moving away from hazardous reagents and solvents towards greener alternatives.
Future research could focus on implementing solvent-free reaction conditions, particularly for the introduction of the tert-butoxycarbonyl (Boc) protecting group. Studies have demonstrated that the N-Boc protection of various amines can be achieved efficiently in solvent-free media, sometimes catalyzed by reusable catalysts like mesoporous SBA-15 or picric acid. elsevierpure.comscilit.com Another green approach involves using eco-friendly solvents like glycerol (B35011), which has been shown to be effective for the synthesis of related heterocyclic compounds like 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. researchgate.net
Table 1: Potential Green Synthesis Strategies
| Strategy | Description | Potential Advantage | Relevant Research |
|---|---|---|---|
| Solvent-Free N-Boc Protection | Performing the Boc protection step without a solvent, potentially using a reusable Brønsted acid catalyst. | Reduces solvent waste, simplifies purification, and lowers environmental impact. | elsevierpure.com |
| Use of Eco-Friendly Solvents | Employing biodegradable and low-toxicity solvents like glycerol for the main synthetic steps. | Enhances the safety and sustainability of the synthesis. | researchgate.net |
| Reusable Heterogeneous Catalysts | Utilizing solid catalysts like activated fly ash for the construction of the pyridine (B92270) ring. | Simplifies catalyst recovery and reuse, minimizing waste and process costs. | bhu.ac.in |
| Energy Efficiency | Designing reactions that proceed under milder conditions (e.g., lower temperatures). | Reduces energy consumption and associated costs and environmental impact. | researchgate.netmobt3ath.com |
Exploration of Novel Reaction Pathways and Selectivity Patterns
Advancements in synthetic organic chemistry offer new routes to construct complex molecules like this compound with greater efficiency and control. Research into novel reaction pathways could unlock new methods for its synthesis, potentially improving yields and offering different selectivity.
One promising avenue is the direct, single-step conversion of N-vinyl or N-aryl amides into pyridine derivatives through activation with agents like trifluoromethanesulfonic anhydride, followed by annulation. organic-chemistry.orgnih.gov This approach could provide a more convergent and atom-economical route to the substituted pyridine core. Another innovative strategy involves the construction of the pyridine ring from different starting materials, such as the base-promoted annulation of aromatic terminal alkynes with benzamides serving as the nitrogen source to form 3,5-diaryl pyridines. mdpi.com
Exploring tandem reactions, where multiple bond-forming events occur in a single pot, is also a significant area of interest. For instance, the use of 1,4-oxazin-2-one intermediates in tandem cycloaddition/cycloreversion reaction sequences provides a powerful method for assembling highly substituted pyridines. nih.gov Investigating whether a precursor to this compound could be assembled via such a pathway could lead to a highly efficient and modular synthesis. These novel methods offer the potential for precise control over substituent placement, which is crucial for creating specific isomers and analogues. organic-chemistry.org
Chemoenzymatic Transformations and Biocatalysis
Biocatalysis is emerging as a powerful and sustainable tool in chemical synthesis, offering high selectivity under mild reaction conditions. mdpi.com The application of enzymes to the synthesis of this compound or its derivatives represents a significant future opportunity.
Research is underway to develop biocatalytic routes to substituted pyridines from renewable biomass sources. ukri.org While direct enzymatic synthesis of this specific compound is not yet established, related chemoenzymatic strategies have proven successful. For example, a general chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to produce stereo-defined piperidines using an amine oxidase/ene imine reductase cascade. nih.gov This highlights the potential for enzymes to perform highly selective transformations on the pyridine ring.
Future work could explore the use of enzymes for:
Asymmetric reduction of the pyridine ring to create chiral piperidine (B6355638) derivatives.
Selective hydrolysis of the Boc-group under mild conditions, avoiding harsh acids.
Late-stage functionalization of the pyridine or phenyl ring, catalyzed by engineered enzymes to introduce new functional groups with high regioselectivity.
The integration of biocatalysis could not only render the synthesis greener but also provide access to novel, chirally pure derivatives for various applications. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise process, offers numerous advantages, including enhanced safety, scalability, and process control. The synthesis of this compound is well-suited for adaptation to flow chemistry platforms.
A particularly relevant application is the deprotection of the N-Boc group. Studies have shown that thermal N-Boc deprotection can be readily achieved in continuous flow without an acid catalyst. nih.gov This method allows for selective deprotection through precise temperature control, which could be advantageous in multi-step syntheses involving other acid-sensitive functional groups. nih.gov
Furthermore, entire multi-step syntheses of heterocyclic compounds are being successfully translated to flow processes. uc.pt A sequential flow process for this compound could involve the coupling of precursors in one reactor module, followed by N-Boc protection in a second, and purification in a third, all integrated into a single automated platform. This approach can overcome issues related to the low solubility of intermediates and allow for rapid optimization of reaction conditions. uc.pt Such integration improves reproducibility and reduces manual handling, making the synthesis more efficient and scalable.
Expanding Applications in Advanced Materials Science (as general precursors)
Substituted pyridines are valuable building blocks for functional materials due to the unique electronic and coordination properties of the pyridine ring. acs.org this compound, after deprotection, serves as a bifunctional precursor with a reactive amine group and a tunable phenylpyridine core, making it an attractive monomer for advanced materials.
A significant opportunity lies in the synthesis of advanced polymers like polybenzoxazines . Benzoxazine (B1645224) resins are a class of high-performance thermosets with excellent thermal stability and flame retardancy. acs.org Research has shown that incorporating pyridine moieties into benzoxazine structures can enhance thermal properties, improve adhesion to polar substrates, and provide coordination sites for metal ions, enabling the creation of functional hybrid materials. acs.orgacs.org The deprotected 5-phenylpyridin-3-amine (B1332959) could be used as a precursor to synthesize novel triazine-based benzoxazine monomers, leading to polymers with tailored properties. acs.org
The compound also serves as a precursor to more complex bicyclic and polycyclic systems, which are scaffolds of interest in materials and medicinal chemistry. rsc.org The phenylpyridine unit can be further functionalized or used in metal-catalyzed cross-coupling reactions to build larger, conjugated systems for applications in electronics or as superionic conductors. researchgate.net
Table 2: Mentioned Compounds
| Compound Name | Role/Context |
|---|---|
| This compound | Main subject of the article |
| Glycerol | Eco-friendly solvent |
| Picric acid | Catalyst for N-Boc protection |
| Activated Fly Ash | Reusable catalyst for pyridine synthesis |
| Trifluoromethanesulfonic anhydride | Activating agent for amide to pyridine conversion |
| 1,4-Oxazin-2-one | Intermediate for tandem pyridine synthesis |
| 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides | Related heterocyclic compound |
| Polybenzoxazines | Advanced polymer class |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
